molecular formula C6H4F3NO3 B2367160 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1240606-88-5

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B2367160
CAS RN: 1240606-88-5
M. Wt: 195.097
InChI Key: SHWHYIYHXVHGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Methyl-5-(trifluoromethyl)benzoic acid”, has been analyzed . It has a molecular formula of C9H7F3O2, an average mass of 204.146 Da, and a monoisotopic mass of 204.039810 Da .


Chemical Reactions Analysis

Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are known for their unique physicochemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and stability of the compound .

Scientific Research Applications

Synthesis and Derivative Formation

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, Prokopenko et al. (2010) highlighted its use in synthesizing methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which are further used for introducing residues of highly basic aliphatic amines into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

In Synthesis of Amino Acids

Burger et al. (2006) demonstrated that derivatives of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can be used in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This showcases its utility in creating complex amino acid structures, which are crucial in various fields of biochemistry and pharmaceutical research (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

In Antimicrobial Activity Research

Holla et al. (2005) synthesized derivatives of 1,2,3-triazoles using 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, further examining their antimicrobial activity. Such studies are significant for developing new antimicrobial agents and understanding the mechanisms of microbial resistance (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

In Macrolide Synthesis

Wasserman et al. (1981) used oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin. This demonstrates the potential of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in synthesizing complex organic compounds with potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

In Platelet Aggregation Inhibition Studies

Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates, which showed inhibitory activity on blood platelet aggregation, comparable to that of aspirin. This underscores the potential medical applications of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in cardiovascular disease management and thrombosis research (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

Safety And Hazards

While specific safety and hazard information for “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling such compounds .

Future Directions

The development of new synthetic methods and applications for trifluoromethylated compounds is an active area of research . These compounds are widely used in the pharmaceutical and agrochemical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHYIYHXVHGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.